dimethyl mesitylboronate

Description

BenchChem offers high-quality dimethyl mesitylboronate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dimethyl mesitylboronate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethoxy-(2,4,6-trimethylphenyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2/c1-8-6-9(2)11(10(3)7-8)12(13-4)14-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEUIABFEQHUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C)C)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl Mesitylboronate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Dimethyl mesitylboronate, a key organoboron compound, offers unique steric and electronic properties that make it a valuable reagent in modern organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis, and its application in palladium-catalyzed cross-coupling reactions. By elucidating the causality behind experimental choices and grounding all information in authoritative references, this document serves as a practical resource for researchers leveraging this versatile building block.

Introduction: The Strategic Value of Steric Hindrance

Organoboron compounds are foundational to contemporary organic synthesis, prized for their stability, functional group tolerance, and predictable reactivity.[1] Among these, dimethyl mesitylboronate (Figure 1) distinguishes itself through the presence of a bulky mesityl (2,4,6-trimethylphenyl) group. This steric encumbrance is not a limitation but a strategic feature, profoundly influencing the reagent's stability and reactivity.[1] The mesityl group provides significant steric shielding to the boron center, which can enhance the stability of the compound and modulate its reactivity in catalytic cycles.[1] This guide will delve into the core properties of dimethyl mesitylboronate, offering practical insights into its synthesis and application, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]

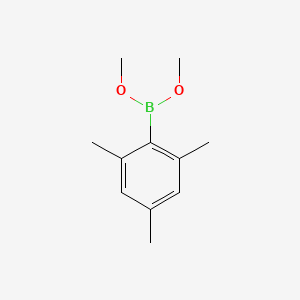

Figure 1: Chemical Structure of Dimethyl Mesitylboronate

Caption: Structure of dimethyl (2,4,6-trimethylphenyl)boronate.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use in synthesis and for its unambiguous characterization.

Physical Properties

The physical properties of dimethyl mesitylboronate are summarized in Table 1. Due to limited publicly available experimental data for some properties, computational predictions from reliable sources are included where noted.

Table 1: Physicochemical Properties of Dimethyl Mesitylboronate

| Property | Value | Source |

| CAS Number | 34907-53-4 | [1] |

| Molecular Formula | C₁₁H₁₇BO₂ | [1][2] |

| Molecular Weight | 192.06 g/mol | [1][2] |

| Appearance | Colorless liquid (typical) | Commercially available |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane. | General knowledge |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of dimethyl mesitylboronate. The expected NMR signatures are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the mesityl group, the methyl protons of the mesityl group, and the methoxy protons of the boronate ester. The aromatic protons typically appear as a singlet due to symmetry. The ortho- and para-methyl groups will also give rise to distinct singlets. The two methoxy groups are equivalent and will appear as a single sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the mesityl ring, the methyl carbons of the mesityl group, and the methoxy carbons. The carbon attached to the boron atom will have a characteristic chemical shift.

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds.[3][4][5][6] For a tricoordinate boronic ester like dimethyl mesitylboronate, a single, relatively broad signal is expected in the region of +20 to +35 ppm.[3][4][5][6] The exact chemical shift can be influenced by the solvent and concentration.

Synthesis of Dimethyl Mesitylboronate: A Validated Protocol

The reliable synthesis of dimethyl mesitylboronate is a prerequisite for its application. A common and effective method involves the reaction of a Grignard reagent with a trialkoxyborane.

Reaction Principle

The synthesis proceeds via the nucleophilic attack of the mesityl Grignard reagent (mesitylmagnesium bromide) on the electrophilic boron atom of trimethoxyborane. This is followed by an aqueous workup to yield the desired dimethyl mesitylboronate. The bulky mesityl group helps to drive the reaction towards the mono-alkylation product.

Experimental Protocol

Reaction Scheme:

Materials:

-

2-Bromomesitylene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethoxyborane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a crystal of iodine and gently heat the flask under a stream of nitrogen to activate the magnesium. Allow the flask to cool to room temperature.

-

Add a solution of 2-bromomesitylene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by a gentle reflux. If the reaction does not start, gentle heating may be required. Once initiated, continue the addition at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of trimethoxyborane in anhydrous THF to the cooled Grignard reagent via a syringe or dropping funnel, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Workup and Purification: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to afford pure dimethyl mesitylboronate.

Self-Validation: The success of the synthesis can be validated at each stage. The formation of the Grignard reagent is indicated by the consumption of magnesium and the characteristic color change. The final product should be characterized by NMR spectroscopy (¹H, ¹³C, and ¹¹B) and compared to literature values to confirm its identity and purity.

Application in Suzuki-Miyaura Cross-Coupling

A cornerstone of modern synthetic chemistry, the Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds.[7][8][9] Dimethyl mesitylboronate serves as an effective coupling partner in these reactions, particularly for the synthesis of sterically hindered biaryl compounds.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The role of the base is crucial for the activation of the boronate ester, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center. The steric bulk of the mesityl group on dimethyl mesitylboronate can influence the rate of transmetalation and may require careful optimization of reaction conditions.

Experimental Protocol: Synthesis of a Sterically Hindered Biaryl

This protocol describes the synthesis of 2,4,6-trimethyl-4'-methylbiphenyl as a representative example.

Reaction Scheme:

Materials:

-

Dimethyl mesitylboronate

-

4-Bromotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a Schlenk flask, add palladium(II) acetate and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene to the flask and stir for 10 minutes to form the active Pd(0) catalyst.

-

To a separate flask, add dimethyl mesitylboronate, 4-bromotoluene, and potassium carbonate.

-

Evacuate and backfill this flask with an inert gas.

-

Transfer the catalyst solution to the flask containing the reactants via a cannula.

-

Add deionized water to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to obtain the pure biaryl product.

Self-Validation: The purity and identity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The disappearance of starting materials and the appearance of the product can be tracked by TLC or GC to ensure the reaction has gone to completion.

Safety and Handling

Organoboron compounds, including dimethyl mesitylboronate, should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents.[10][11]

Conclusion

Dimethyl mesitylboronate is a powerful and versatile reagent in the synthetic organic chemist's toolbox. Its unique steric profile provides both stability and a means to control reactivity in complex molecular constructions. This guide has provided a detailed overview of its properties, a reliable protocol for its synthesis, and a practical example of its application in the widely used Suzuki-Miyaura cross-coupling reaction. By understanding the principles behind its reactivity and adhering to validated experimental procedures, researchers can confidently employ dimethyl mesitylboronate to advance their synthetic endeavors in drug discovery and materials science.

References

-

DIMETHYL MALONATE - Ataman Kimya. [Link]

-

34907-53-4 | dimethyl mesitylboronate - BoronPharm. [Link]

-

Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PubMed. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Dimethyl mesitylboronate(CAS# 34907-53-4 ) - angenechemical.com. [Link]

-

11 B NMR Chemical Shifts - SDSU Chemistry. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

-

Mesityldimethoxyborane | C11H17BO2 | CID 15920607 - PubChem - NIH. [Link]

-

Boron - ESPI Metals. [Link]

-

NMR Spectra of New Compounds. [Link]

-

Working with Hazardous Chemicals - Organic Syntheses. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

- CN103724196A - Dimethyl malonate preparation method - Google P

- CN103724191A - Dimethyl malonate preparation method - Google P

-

THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. [Link]

-

Organoboron chemistry - Wikipedia. [Link]

-

Dimethyl methylmalonate | C6H10O4 | CID 69104 - PubChem - NIH. [Link]

-

Dimethyl malonate - Wikipedia. [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. [Link]

-

11B, 10B and 199Hg NMR Spectroscopy - YouTube. [Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI. [Link]

Sources

- 1. dimethyl mesitylboronate | 34907-53-4 | Benchchem [benchchem.com]

- 2. Dimethyl mesitylboronate | C11H17BO2 | CID 15920607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 5. Boron NMR [chem.ch.huji.ac.il]

- 6. mdpi.com [mdpi.com]

- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. m.youtube.com [m.youtube.com]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. smrl.stanford.edu [smrl.stanford.edu]

Technical Profile: Dimethyl Mesitylboronate (CAS 34907-53-4)

Executive Summary

Dimethyl mesitylboronate (CAS 34907-53-4) is a specialized organoboron reagent characterized by the presence of a sterically demanding mesityl (2,4,6-trimethylphenyl) group. Unlike simple phenylboronic esters, the mesityl moiety provides significant kinetic stabilization to the boron center through steric shielding by the ortho-methyl groups.

This compound serves as a critical intermediate in the synthesis of Multiple Resonance Thermally Activated Delayed Fluorescence (MR-TADF) emitters for OLED applications and as a robust coupling partner in sterically hindered Suzuki-Miyaura cross-coupling reactions. Its unique structural properties allow for the introduction of the mesityl group, which is often employed to suppress intermolecular aggregation in optoelectronic materials and to tune Lewis acidity in Frustrated Lewis Pair (FLP) chemistry.

Chemical Identity & Properties

Identification Data

| Parameter | Detail |

| CAS Number | 34907-53-4 |

| IUPAC Name | Dimethoxy(2,4,6-trimethylphenyl)borane |

| Synonyms | Dimethyl mesitylboronate; MesB(OMe)₂; 2,4,6-Trimethylphenylboronic acid dimethyl ester |

| Molecular Formula | C₁₁H₁₇BO₂ |

| Molecular Weight | 192.06 g/mol |

| SMILES | CC1=CC(C)=C(B(OC)OC)C(C)=C1 |

| InChI Key | NCEUIABFEQHUQB-UHFFFAOYSA-N |

Physical & Chemical Properties

-

Physical State: Colorless to pale yellow liquid (at room temperature) or low-melting solid depending on purity.

-

Solubility: Highly soluble in non-polar organic solvents (Hexane, Toluene, THF, Dichloromethane). Hydrolyzes in water.

-

Stability:

-

Moisture Sensitivity: High. The B-O bonds are susceptible to hydrolysis, reverting to mesitylboronic acid and methanol upon exposure to atmospheric moisture.

-

Thermal Stability: Generally stable under inert atmosphere; can be distilled under reduced pressure.

-

Steric Properties: The two ortho-methyl groups create a "protective pocket" around the boron atom, reducing the rate of nucleophilic attack compared to non-hindered arylboronates.

-

Synthesis & Production Protocols

The synthesis of dimethyl mesitylboronate is typically achieved via two primary routes: Esterification of Mesitylboronic Acid (Method A) or Transmetallation of Mesityl Grignard/Lithium Reagents (Method B).

Method A: Acid-Catalyzed Esterification (Laboratory Scale)

Best for converting commercially available mesitylboronic acid into the ester for purification or immediate use.

Reagents:

-

Mesitylboronic acid (1.0 equiv)

-

Methanol (Excess, solvent/reagent)

-

Trimethyl borate (Optional, as dehydrating agent) or Molecular Sieves (3Å)

Protocol:

-

Dissolution: In a flame-dried Schlenk flask under Argon, dissolve mesitylboronic acid in anhydrous methanol (0.5 M concentration).

-

Reflux: Heat the mixture to reflux (65°C) for 4–12 hours. To drive the equilibrium forward (Le Chatelier’s principle), use a Dean-Stark trap or add activated molecular sieves to remove the water byproduct.

-

Concentration: Remove excess methanol under reduced pressure on a rotary evaporator.

-

Purification: The residue is often a viscous oil. For high purity, perform vacuum distillation .

-

Note: The ester is more volatile than the acid and does not form anhydrides (boroxines) as readily in the ester form, making distillation the preferred purification method.

-

Method B: Grignard Transmetallation (Primary Synthesis)

Best for synthesizing the compound from the aryl halide precursor.

Reagents:

-

2-Bromomesitylene (1.0 equiv)

-

Magnesium turnings (1.1 equiv) or n-Butyllithium

-

Trimethyl borate (B(OMe)₃) (2.0 equiv)

-

Solvent: Anhydrous THF or Diethyl Ether

Protocol:

-

Grignard Formation: Generate Mesitylmagnesium bromide (MesMgBr) by reacting 2-bromomesitylene with Mg turnings in THF at reflux. Initiate with a crystal of iodine if necessary.

-

Borylation: Cool the Grignard solution to -78°C (dry ice/acetone bath).

-

Addition: Dropwise add the MesMgBr solution to a solution of Trimethyl borate (excess) in THF at -78°C.

-

Scientific Rationale: Adding the Grignard to the borate (inverse addition) prevents the formation of double-addition byproducts (dimesitylborinates), ensuring the mono-aryl species is favored.

-

-

Warming: Allow the mixture to warm to room temperature overnight.

-

Workup (Critical): unlike boronic acid synthesis (which requires acid hydrolysis), for the ester, avoid aqueous acid. Instead, filter off magnesium salts under inert atmosphere or perform a non-aqueous workup if possible. If aqueous workup is needed, rapid extraction into hexane followed by immediate drying and concentration is required to prevent hydrolysis.

-

Distillation: Purify the crude liquid by fractional distillation under high vacuum.

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway from mesityl bromide to dimethyl mesitylboronate via transmetallation.

Applications in Research & Development

Sterically Hindered Suzuki-Miyaura Coupling

Dimethyl mesitylboronate is utilized when the target biaryl requires the introduction of the bulky mesityl group. Standard boronic acids often suffer from protodeboronation (loss of the boron group) due to the steric crowding. The dimethyl ester provides a slow-release reservoir of the active boronic acid species under basic coupling conditions, often improving yields in difficult couplings.

-

Catalyst Systems: Requires electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) to facilitate the transmetallation step, which is the rate-determining step for hindered substrates.

Precursor for MR-TADF Materials (OLEDs)

In the development of organic light-emitting diodes (OLEDs), dimethyl mesitylboronate is a key precursor for synthesizing Boron-Nitrogen (B-N) doped polycyclic aromatic hydrocarbons (e.g., DABNA derivatives).

-

Mechanism: The mesityl group is often used to protect the boron center in the final emitter, preventing Lewis acid-base complexation with nucleophiles in the device matrix.

-

Workflow: The ester reacts with lithiated diarylamines followed by Tandem Friedel-Crafts cyclization to fuse the rings.

Visualization: Suzuki Coupling Cycle

Figure 2: Catalytic cycle emphasizing the sterically demanding Transmetallation step involving Dimethyl Mesitylboronate.

Handling & Safety Guidelines

Storage[1]

-

Atmosphere: Must be stored under Argon or Nitrogen .

-

Temperature: Refrigeration (2–8°C) is recommended to minimize hydrolysis and transesterification.

-

Container: Tightly sealed glass vials with Teflon-lined caps or Schlenk flasks.

Safety Hazards

-

GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

-

Hydrolysis: Releases Methanol (flammable, toxic) upon contact with water.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work inside a fume hood.

References

-

BoronPharm. Dimethyl Mesitylboronate Product Specifications and CAS Data. Retrieved from

-

Angene Chemical. Safety Data Sheet and Certificate of Analysis for CAS 34907-53-4. Retrieved from

-

Chemical Society Reviews (RSC). Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects. (2024).[1] DOI: 10.1039/D3CS00837A. Retrieved from

-

BenchChem. Dimethyl Mesitylboronate: Properties and Applications. Retrieved from

-

PubChem. Compound Summary: Organoboron Derivatives. (General Reference for Boronate Ester Properties). Retrieved from

Sources

Technical Guide: The Reactivity & Application of Dimethyl Mesitylboronate

This guide is structured as a high-level technical whitepaper designed for researchers requiring actionable insights into the behavior and utility of sterically hindered organoboron species.

Executive Summary: The Steric Paradox

Dimethyl mesitylboronate (CAS: 34907-53-4) represents a distinct class of organoboron compounds where reactivity is governed not by electronic activation, but by steric deceleration . Unlike its phenylboronate counterparts, the mesityl (2,4,6-trimethylphenyl) group imposes a "kinetic shield" around the boron center.

For the drug discovery chemist, this molecule offers a unique trade-off: High stability (resistance to protodeboronation and hydrolysis) at the cost of suppressed reactivity in standard cross-coupling cycles. Understanding this paradox is key to utilizing it as a robust building block or a "masked" Lewis acid.

Structural & Electronic Landscape

The reactivity profile of dimethyl mesitylboronate is defined by the Ortho-Effect .

-

Electronic Factor: The boron atom is sp² hybridized and inherently electron-deficient (Lewis acidic). However, the mesityl ring is electron-rich, donating electron density via

-backbonding, slightly reducing the electrophilicity of the boron. -

Steric Factor (Dominant): The two ortho-methyl groups create a "cone of protection" perpendicular to the aryl ring. This blocks the trajectory of incoming nucleophiles (like water or hydroxide) required for hydrolysis or transmetalation.

Visualization: The Kinetic Shield Mechanism

The following diagram illustrates how the ortho-methyl groups physically impede nucleophilic attack, the primary mechanism for both hydrolysis and Suzuki transmetalation.

Figure 1: The ortho-methyl groups of the mesityl moiety block the perpendicular approach vector required for nucleophilic attack at the boron center.

Reactivity Profile & Experimental Nuances

Hydrolytic Stability (The "Shelf-Life" Advantage)

Dimethyl mesitylboronate exhibits exceptional hydrolytic stability compared to dimethyl phenylboronate.

-

Mechanism: Hydrolysis requires the formation of a tetrahedral borate intermediate

. The steric bulk destabilizes this transition state. -

Practical Implication: This compound can often be handled in open air for short periods and purified via silica gel chromatography (flash) with minimal degradation, whereas unhindered alkyl boronates would decompose.

Transesterification: The Gateway Transformation

While resistant to water, the methoxy groups are exchangeable with diols that form thermodynamically stable 5- or 6-membered rings (e.g., pinacol, neopentyl glycol).

-

Driving Force: The chelate effect and the formation of volatile methanol.

-

Protocol Tip: Use a non-polar solvent (Toluene) and azeotropic distillation to drive the equilibrium, as the steric hindrance slows the forward rate.

Suzuki-Miyaura Coupling: Overcoming the Barrier

Coupling dimethyl mesitylboronate is non-trivial. The transmetalation step—where the organic group transfers from Boron to Palladium—is the rate-limiting step due to the steric clash with the Pd-ligand complex.

Optimization Strategy:

-

Base Selection: Use strong bases like KOtBu or TMSOK (Potassium trimethylsilanolate) to form a more reactive "ate" complex.

-

Ligand Choice: Use specialized phosphine ligands that are bulky but flexible, such as Buchwald Ligands (SPhos, XPhos) or AntPhos . These facilitate the oxidative addition and create a pocket that can accommodate the bulky boronate during transmetalation.

-

Hydrolysis First: It is often higher yielding to hydrolyze the ester to the boronic acid in situ (using aqueous base) before coupling, as the acid species transmetalates more readily than the ester.

Experimental Protocols

Synthesis of Dimethyl Mesitylboronate

Rationale: Direct quenching of Grignard reagents with trimethyl borate is the industry standard. Temperature control is critical to prevent double-addition (formation of dimesityl species).

| Parameter | Specification | Notes |

| Reagents | MesMgBr (1.0M in THF), B(OMe)3 (Neat) | Use 1.5 eq of Borate to prevent over-addition. |

| Temperature | -78°C to -40°C | Kinetic control is essential. |

| Quench | Anhydrous MeOH or weak acid | Avoid water to prevent hydrolysis to MesB(OH)2. |

| Purification | Distillation (Vacuum) | BP is approx 100-110°C at reduced pressure. |

Step-by-Step Workflow:

-

Charge a flame-dried flask with Trimethyl borate (1.5 equiv) and anhydrous THF under Argon. Cool to -78°C.

-

Add Mesitylmagnesium bromide dropwise over 30 mins. Crucial: Keep internal temp < -60°C.

-

Allow to warm to room temperature (RT) over 2 hours. The solution will turn cloudy (magnesium salts).

-

Quench: Add anhydrous MeOH.

-

Workup: Filter off salts under inert atmosphere. Remove solvent in vacuo.

-

Isolation: Distill the resulting oil under high vacuum to obtain the dimethyl ester as a clear liquid.

General Cross-Coupling Protocol (Sterically Demanding)

Rationale: Standard conditions fail. This protocol uses SPhos and high temperature to force the transmetalation.

-

Catalyst Pre-loading: Mix Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in Toluene/Water (10:1). Stir for 10 mins to form the active catalyst species.

-

Substrate Addition: Add Aryl Bromide (1.0 eq), Dimethyl Mesitylboronate (1.2 eq), and K3PO4 (3.0 eq).

-

Reaction: Heat to 100°C for 12-24 hours. Note: The high temp is required to overcome the activation energy of the sterically hindered transmetalation.

-

Monitoring: Monitor by GC-MS. If conversion stalls, add a second portion of catalyst.

Applications in Drug Discovery & Materials

The dimethyl mesitylboronate motif is rarely a "warhead" itself but serves as a critical intermediate.

-

BODIPY Synthesis: It is a precursor to Mesityl-BODIPY dyes, where the mesityl group prevents fluorescence quenching by restricting rotation (molecular rotor suppression).

-

Stable Boronic Acid Precursor: In MedChem libraries, the dimethyl ester acts as a "shelf-stable" form of Mesitylboronic acid, which can be deprotected in vivo or in situ to bind to serine proteases (though mesityl is often too bulky for standard enzyme pockets, it is used in specific mutant studies).

Workflow: BODIPY Precursor Route

Figure 2: The conversion of dimethyl mesitylboronate into functional fluorescent dyes (BODIPY) via the boronic acid intermediate.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. (Contextual grounding on slow transmetalation of hindered esters). [Link]

-

Kinetic Studies on Suzuki Coupling. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. (NIH/PMC). [Link]

Introduction: The Analytical Imperative for Boronic Esters

An In-Depth Technical Guide to the Mass Spectrometry of Dimethyl Mesitylboronate

Dimethyl mesitylboronate is a vital organoboron compound, frequently employed as a building block in synthetic organic chemistry. Its utility in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has made it indispensable in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1] The precise characterization of such intermediates is not merely a procedural step but a cornerstone of quality control and mechanistic investigation. Mass spectrometry (MS) stands as a premier analytical technique for confirming molecular identity, assessing purity, and elucidating structural features.

However, the analysis of boronic acids and their esters by mass spectrometry is not always straightforward and can be unpredictable.[2] These molecules present unique challenges, including susceptibility to hydrolysis and a tendency to form adducts or oligomers, which can complicate spectral interpretation.[3][4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the mass spectrometric analysis of dimethyl mesitylboronate. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Section 1: Physicochemical Properties of Dimethyl Mesitylboronate

A foundational understanding of the analyte's properties is critical for developing an effective MS method. Dimethyl mesitylboronate is a relatively small, non-polar molecule. The central boron atom is electrophilic, a key feature influencing its reactivity and ionization behavior.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇BO₂ | [5] |

| Average Molecular Weight | 192.06 g/mol | [5] |

| Monoisotopic Mass | 192.1325 Da | Calculated |

| Structure | Mesityl group bonded to a B(OCH₃)₂ moiety | [5] |

Diagram 1: Chemical Structure of Dimethyl Mesitylboronate

Caption: Structure of Dimethyl Mesitylboronate (C₁₁H₁₇BO₂).

Section 2: Ionization Strategies: A Comparative Analysis

The conversion of the neutral analyte into gas-phase ions is the most critical stage in mass spectrometry. The choice of ionization technique dictates the nature of the resulting mass spectrum—whether it is dominated by an intact molecular ion or a rich pattern of fragment ions.[6]

Hard vs. Soft Ionization

-

Hard Ionization (e.g., Electron Ionization - EI): This technique uses high-energy electrons to bombard the sample, causing significant fragmentation.[7] While EI is excellent for structural elucidation by providing a reproducible "fingerprint" of fragment ions, it often yields a very low abundance or entirely absent molecular ion for less stable molecules.[8]

-

Soft Ionization (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI): These methods impart less energy to the analyte, promoting the formation of intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).[9] They are the cornerstone of modern liquid chromatography-mass spectrometry (LC-MS).[8]

Causality of Method Selection for Dimethyl Mesitylboronate:

-

Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI would be suitable given the analyte's volatility. It would produce a detailed fragmentation spectrum valuable for library matching and structural confirmation. However, the primary goal is often to first confirm the molecular weight, which can be challenging if the molecular ion is not observed.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent choice for relatively non-polar molecules that are not easily ionized by ESI. It involves a corona discharge that ionizes the solvent vapor, which in turn transfers a proton to the analyte.[8] This would be a robust choice for dimethyl mesitylboronate, likely yielding a strong [M+H]⁺ signal.

-

Electrospray Ionization (ESI): ESI is arguably the most common and versatile soft ionization technique for LC-MS.[9] It generates ions directly from a solution by creating a fine spray of charged droplets. While typically used for more polar molecules, it can effectively ionize compounds like dimethyl mesitylboronate, especially in the presence of an appropriate solvent system that facilitates protonation. Its key advantage is the gentle nature of ionization, maximizing the abundance of the molecular ion, which is crucial for confirming the compound's identity and serving as the precursor for tandem mass spectrometry (MS/MS) experiments.

Section 3: Elucidating the Structure: Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. In this process, the molecular ion (or a protonated precursor like [M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is governed by the relative strengths of chemical bonds and the stability of the resulting fragments.[10][11]

For dimethyl mesitylboronate, the protonated molecule [C₁₁H₁₇BO₂ + H]⁺ has an expected monoisotopic m/z of 193.1403. The primary fragmentation pathways under CID are predicted to involve cleavages around the central boron atom and within the mesityl group.

Diagram 2: Predicted MS/MS Fragmentation of [Dimethyl Mesitylboronate + H]⁺

Caption: Key fragmentation pathways for protonated dimethyl mesitylboronate.

Mechanistic Justification:

-

Formation of m/z 161.11: This is a highly probable fragmentation. It can occur via two primary routes:

-

Neutral Loss of Methanol (CH₃OH): A common pathway for methoxy-containing compounds, resulting in a stable cyclic boronate structure.

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of a B-O bond.

-

-

Formation of m/z 119.09 (Mesityl Cation): This involves the cleavage of the B-C aryl bond. The resulting mesityl cation ([C₉H₁₁]⁺) is resonance-stabilized and sterically hindered, making it a very stable and thus likely fragment. This is often a dominant peak for mesityl-containing compounds.

-

Formation of m/z 178.12: Loss of a methyl radical (•CH₃) from one of the three methyl groups on the aromatic ring. This is a characteristic fragmentation for alkylbenzenes.

Section 4: A Validated Experimental Workflow for LC-ESI-MS/MS Analysis

This section provides a detailed, self-validating protocol for the analysis of dimethyl mesitylboronate. The inclusion of specific quality control steps ensures the trustworthiness of the results.

Objective: To confirm the identity and purity of a dimethyl mesitylboronate sample and to elucidate its structure via MS/MS fragmentation.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High Performance Liquid Chromatograph (UHPLC) system.

-

Mass Spectrometer equipped with an Electrospray Ionization (ESI) source, capable of MS/MS (e.g., a Triple Quadrupole or Quadrupole Time-of-Flight instrument).

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the dimethyl mesitylboronate standard.

-

Dissolve in 10 mL of a 50:50 (v/v) solution of acetonitrile and water to create a 100 µg/mL stock solution.

-

Perform a serial dilution to create a working solution of 1 µg/mL in the same solvent.

-

QC Check: Prepare a "method blank" using only the solvent. This must be run to ensure no background contamination interferes with the analysis.

-

-

Liquid Chromatography (LC) Method:

-

Column: Use a column with low silanol activity to minimize on-column hydrolysis of the boronic ester (e.g., Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm).[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Causality: A gradient elution is used to ensure the compound elutes as a sharp peak and to separate it from potential impurities. The use of a C18 column is standard for retaining moderately non-polar compounds.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: ESI, Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr (Nitrogen).

-

MS Scan Range (Full Scan): m/z 50 - 300. This range comfortably covers the expected molecular ion and key fragments.

-

MS/MS Protocol:

-

Select the precursor ion at m/z 193.14.

-

Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the full fragmentation pattern.

-

QC Check: Verify the isotopic pattern of the precursor ion. Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). The mass spectrometer should resolve the M+1 peak and its intensity relative to the monoisotopic peak should match the theoretical distribution, providing definitive confirmation of the presence of a single boron atom.

-

-

Diagram 3: LC-MS/MS Experimental Workflow

Caption: A validated workflow for the analysis of dimethyl mesitylboronate.

Section 5: Data Interpretation and Expected Results

The successful execution of the described workflow will yield a set of data that, when synthesized, provides unambiguous identification of the analyte.

Table 2: Predicted Prominent Ions for Dimethyl Mesitylboronate in ESI-MS/MS

| m/z (Monoisotopic) | Proposed Fragment Ion | Formula | Comments |

| 193.1403 | [M+H]⁺ | [C₁₁H₁₈BO₂]⁺ | Protonated molecular ion; precursor for MS/MS. |

| 178.1172 | [M+H - CH₃]⁺ | [C₁₀H₁₅BO₂]⁺ | Loss of a methyl radical from the mesityl ring. |

| 161.1118 | [M+H - CH₃OH]⁺ | [C₁₀H₁₄BO]⁺ | Loss of a neutral methanol molecule. Expected to be a major fragment. |

| 119.0861 | [C₉H₁₁]⁺ | [C₉H₁₁]⁺ | Mesityl cation. Highly stable, likely the base peak in the MS/MS spectrum at higher collision energies. |

Final Verification: The combination of an accurate mass measurement of the precursor ion (within 5 ppm), the correct boron isotopic pattern, and the presence of diagnostically significant fragment ions (like the mesityl cation at m/z 119.09) constitutes a robust and trustworthy identification of dimethyl mesitylboronate.

References

- Mass Spectrometry Ioniz

- Ioniz

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.

- Ionization methods for the mass spectrometry of organometallic compounds. University of Victoria.

- Analysis of Boronic Acids Without Chemical Derivatisation.

- A Beginner's Guide to Mass Spectrometry: Types of Ioniz

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.

- mass spectra - fragmentation p

- Dimethyl mesitylboron

- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.

- Dimethyl mesitylboronate Product Inform

Sources

- 1. dimethyl mesitylboronate | 34907-53-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 34907-53-4|Dimethyl mesitylboronate|BLD Pharm [bldpharm.com]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. web.uvic.ca [web.uvic.ca]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling using Dimethyl Mesitylboronate

This Application Note is designed for researchers and process chemists addressing one of the most persistent challenges in cross-coupling: the efficient installation of sterically hindered aryl groups.

Reagent Focus: Dimethyl Mesitylboronate (CAS: 34907-53-4) Primary Application: Synthesis of sterically congested biaryls (e.g., OLED emitters, atropisomeric drugs, molecular motors).[1]

Introduction: The Steric Challenge

The installation of a mesityl group (2,4,6-trimethylphenyl) via Suzuki-Miyaura coupling is notoriously difficult.[1] The two ortho-methyl groups create significant steric repulsion during the transmetallation step of the catalytic cycle, often rendering standard protocols (e.g., Pd(PPh3)4/Na2CO3) ineffective.

While Mesitylboronic acid is the conventional reagent, it suffers from two critical limitations:

-

Boroxine Formation: It spontaneously dehydrates to form stable, unreactive cyclic trimers (boroxines), complicating stoichiometry.[1]

-

Slow Transmetallation: The steric bulk retards the approach of the boron species to the Palladium(II) center.

The Solution: Dimethyl Mesitylboronate (

Mechanistic Insight: The "Direct Transmetallation" Pathway

To maximize yield, one must design the reaction to favor the direct transmetallation of the dimethyl ester, rather than waiting for the slow hydrolysis pathway.

Figure 1: Catalytic Cycle & Kinetic Pathways

Caption: The direct transmetallation pathway (green) avoids the energetic penalty of hydrolyzing the hindered ester, crucial for mesityl coupling.[1]

Experimental Protocol

Method A: Anhydrous "Boosted" Coupling (Recommended)

This protocol leverages the direct transmetallation capability of Dimethyl Mesitylboronate using an anhydrous base (TMSOK) and a specialized Buchwald ligand.

Scope: Best for highly hindered substrates (e.g., ortho-substituted aryl halides).[1]

Reagents:

-

Aryl Halide: 1.0 equiv.

-

Dimethyl Mesitylboronate: 1.5 – 2.0 equiv.

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos or XPhos (4-10 mol%).[1]

-

Why SPhos? Structural flexibility allows it to accommodate the bulky mesityl group during reductive elimination.

-

-

Base: Potassium Trimethylsilanolate (TMSOK ) (2.0 equiv).[1]

-

Why TMSOK? Soluble in organic solvents; generates the active Pd-O-Si species which transmetallates rapidly with boronates.

-

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen. Moisture will hydrolyze the dimethyl ester, reverting it to the slower-reacting acid.

-

Catalyst Pre-complexation: Add Pd(OAc)₂ and SPhos to the vial. Add 1 mL of solvent and stir for 5 mins to form the active L-Pd(0) species (solution turns yellow/orange).

-

Substrate Addition: Add the Aryl Halide and Dimethyl Mesitylboronate .

-

Base Addition: Add solid TMSOK.

-

Reaction: Seal and heat to 60°C (THF) or 100°C (Toluene).

-

Note: Unlike standard Suzuki, water is excluded.[1]

-

-

Monitoring: Monitor by HPLC/UPLC. Conversion should be observed within 2–6 hours.

-

Workup: Quench with water (now hydrolysis is fine), extract with EtOAc, and purify via silica gel chromatography.

Method B: Biphasic Conditions (Robust Alternative)

If anhydrous handling is not feasible, use high-activity precatalysts.[1]

-

Catalyst: XPhos Pd G2 or G3 precatalyst (2 mol%).[1]

-

Solvent: Toluene/Water (10:1).[1]

-

Temp: 100°C.

-

Note: Expect longer reaction times (12-24h) compared to Method A.

Optimization Data & Ligand Selection

Not all ligands can handle the "ortho-effect" of the mesityl group. Use this selection guide based on your electrophile.

| Electrophile Type | Recommended Ligand | Catalyst System | Rationale |

| Aryl Bromide (Unblocked) | SPhos | Pd(OAc)₂ / SPhos | SPhos provides the optimal balance of electron richness and steric bulk for coupling mesityl groups. |

| Aryl Chloride (Steric) | XPhos | XPhos Pd G4 | XPhos is bulkier than SPhos, facilitating oxidative addition into chlorides and reductive elimination of extremely crowded biaryls.[1] |

| Heteroaryl Halide | A-taPhos | A-taPhos Pd G2 | Specialized for heteroaromatics where coordination to Pd can poison the catalyst. |

| Very Labile Groups | RuPhos | RuPhos Pd G3 | Mild conditions; prevents protodeboronation of the mesityl ring. |

Troubleshooting Guide

Issue 1: Protodeboronation (Loss of Boron Species)

-

Symptom: Recovery of Mesitylene (Ar-H) instead of product.

-

Cause: The mesityl ring is electron-rich. High temperatures and aqueous bases facilitate protonolysis of the C-B bond.

-

Fix: Switch to Method A (Anhydrous TMSOK) . Without water, protodeboronation pathways are significantly suppressed.[1] Alternatively, use RuPhos at lower temperatures (60°C).[1]

Issue 2: Homocoupling (Mes-Mes)

-

Cause: Oxidative presence (O2) or disproportionation.[1]

-

Fix: Ensure rigorous degassing (freeze-pump-thaw x3). Avoid excess oxidant.

Figure 2: Workflow for Reaction Optimization

Caption: Decision tree for selecting conditions. Anhydrous pathways are preferred for electron-rich, bulky boronates.[1]

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

-

Kramer, J. W., et al. (2007).[1] Observation of Pretransmetalation Intermediates in the Suzuki-Miyaura Reaction: The Role of Boronate Esters. Journal of the American Chemical Society.[6]

- Key Reference for the kinetic advantage of dimethyl esters.

-

Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[7] Accounts of Chemical Research.

-

Kinzel, T., et al. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[6]

- Validates the use of rapid-coupling protocols for sensitive boron species.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00837A [pubs.rsc.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. benchchem.com [benchchem.com]

- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Application Note: Dimethyl Mesitylboronate as a Strategic Precursor for Sterically Shielded and BN-Doped Organoborons

This Application Note is designed for researchers in organic electronics, medicinal chemistry, and materials science. It details the use of Dimethyl Mesitylboronate (MesB(OMe)₂) as a high-precision electrophilic boron source. Unlike simple trimethyl borate, this reagent is critical for synthesizing sterically demanding BN-heterocycles , 1,4-azaborines , and MR-TADF (Multiple Resonance Thermally Activated Delayed Fluorescence) emitters, where the mesityl group provides essential kinetic stabilization and solubility.

Executive Summary & Scientific Rationale

In the synthesis of complex organoboron therapeutics and optoelectronic materials (e.g., OLED emitters), the stability of the

Dimethyl Mesitylboronate (MesB(OMe)₂) serves as a specialized "anchoring" precursor. It introduces a Mesityl (2,4,6-trimethylphenyl) group directly onto the boron center.[2]

-

Mechanistic Role: The Mesityl group acts as a permanent steric shield, protecting the vacant

-orbital of boron from nucleophilic attack (water/oxygen) and preventing -

Synthetic Utility: It is the reagent of choice for the One-Pot Lithiation-Borylation-Cyclization sequence used to construct rigid BN-doped polycyclic aromatic hydrocarbons (PAHs).

Critical Reaction Pathways

The utility of MesB(OMe)₂ stems from its controlled reactivity with organolithium species. Unlike

Workflow Visualization

The following diagram illustrates the synthesis of a BN-embedded PAH (e.g., a DABNA derivative) using MesB(OMe)₂.[3]

Figure 1: Strategic workflow for synthesizing BN-doped aromatics using MesB(OMe)₂.[3] The reagent facilitates the crucial B-C bond formation while carrying the Mesityl protecting group.

Detailed Experimental Protocol

Target Synthesis: Preparation of a Mesityl-Protected 1,4-Azaborine Derivative. Note: This protocol is adapted for the synthesis of MR-TADF emitters similar to those described by Hatakeyama et al. and Wang et al.

A. Reagents & Equipment[4][5][6][7]

-

Precursor: 2-Bromo-N-(2-bromophenyl)-N-phenylaniline (or similar diarylamine backbone).

-

Boron Source: Dimethyl Mesitylboronate (MesB(OMe)₂), >98% purity.

-

Lithiation Agent: tert-Butyllithium (1.7 M in pentane). WARNING: Pyrophoric.

-

Solvent: Anhydrous THF (distilled over Na/Benzophenone) and Toluene.

-

Quenching: HCl (1M) or NH₄Cl (sat. aq.).

B. Step-by-Step Methodology

Phase 1: Lithiation (The "Double-Lithio" Strategy)

-

Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add the dibromo-amine precursor (1.0 equiv, e.g., 5.0 mmol) and dissolve in anhydrous THF (50 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the system is under positive Argon pressure.

-

Lithiation: Add t-BuLi (4.0 equiv) dropwise over 20 minutes.

-

Observation: A color change (often to yellow or dark orange) indicates the formation of the dilithiated intermediate.

-

Timing: Stir at -78°C for 1 hour to ensure complete Br/Li exchange.

-

Phase 2: Borylation with MesB(OMe)₂

-

Addition: Dissolve Dimethyl Mesitylboronate (1.2 equiv) in minimal anhydrous THF (5 mL) and add it slowly to the reaction mixture at -78°C.

-

Why MesB(OMe)₂? Unlike

, which is too aggressive and can cause over-borylation or polymerization, MesB(OMe)₂ reacts controllably with the lithiated species to form the

-

-

Warming: Allow the reaction to warm slowly to room temperature (RT) over 4–12 hours.

-

Mechanistic Insight: During this phase, the first C-B bond forms. In some "one-pot" variations, the second lithiated carbon attacks the boron center, displacing the second methoxy group to close the ring.

-

Phase 3: Cyclization & Workup

-

Termination: Quench the reaction with sat. NH₄Cl (aq).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via silica gel column chromatography (Hexane/DCM gradient).

-

Note: Mesityl-containing boranes are often fluorescent on TLC plates under UV (365 nm).

-

C. Data Validation (Expected Results)

| Parameter | Standard Boronate ( | Mesityl Boronate ( |

| Product Stability | Low (Hydrolysis prone) | High (Air/Moisture stable) |

| Steric Bulk | Negligible | High (Prevents |

| Reaction Selectivity | Prone to over-addition | Controlled (Mono/Di-substitution) |

| PLQY (Quantum Yield) | < 20% (due to quenching) | > 60% (due to steric isolation) |

Troubleshooting & Optimization

-

Problem: Low yield of the cyclized product.

-

Cause: Incomplete lithiation or moisture ingress.

-

Solution: Titrate t-BuLi before use. Ensure MesB(OMe)₂ is dry (can be azeotropically dried with toluene).

-

-

Problem: Difficulty removing Mesityl group (if cleavage is desired).

-

Insight: The B-Mes bond is robust. If your target requires removing the Mes group (to replace with another group), use Boron Tribromide (

) in a subsequent step. However, for most OLED/TADF applications, the Mes group is retained intentionally.

-

References

-

Synthesis of MR-TADF Emitters: Hatakeyama, T., et al. "Ultrapure Blue Thermally Activated Delayed Fluorescence Molecules: Efficient HOMO-LUMO Separation by the Multiple Resonance Effect." Advanced Materials, 2016 . Link

-

Azaborine Synthesis: Wang, X., et al. "B,N-Embedded Double Heterohelicenes with Strong Chiroptical Responses and High Luminescence."[4] Angewandte Chemie Int. Ed., 2021 . Link

-

Reagent Properties: "Dimethyl Mesitylboronate: Properties and Applications in Organic Synthesis." BenchChem Technical Repository. Link

-

Mechanistic Studies: "Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects." Chemical Society Reviews, 2024 .[5] Link

Sources

Advanced Protocols: Dimethyl Mesitylboronate in the Synthesis of Organoboron Compounds

Executive Summary & Strategic Utility

Dimethyl mesitylboronate (MesB(OMe)₂) is a specialized organoboron reagent defined by its ability to introduce the sterically demanding mesityl (2,4,6-trimethylphenyl) group into molecular scaffolds. Unlike simple alkyl or phenyl boronates, the mesityl group provides kinetic stabilization to the boron center, shielding the empty p-orbital from nucleophilic attack (e.g., hydrolysis/oxidation) without fully quenching its Lewis acidity.

This reagent has transitioned from a niche intermediate to a cornerstone in the synthesis of Multiple Resonance Thermally Activated Delayed Fluorescence (MR-TADF) materials for next-generation OLEDs. Its capacity to form stable B–C bonds in sterically crowded environments makes it superior to mesitylboronic acid (MesB(OH)₂) due to higher solubility in organic solvents and compatibility with anhydrous lithiation protocols.

Key Applications

-

OLED Emitter Synthesis: Precursor for B,N-embedded polycyclic aromatic hydrocarbons (PAHs) (e.g., DABNA, ADBNA derivatives).[1]

-

Steric Shielding: Protection of Lewis acidic boron centers in frustrated Lewis pairs (FLPs) and sensors.

-

Supramolecular Chemistry: Synthesis of boronic acid building blocks that resist deboronation.

Chemical Properties & Handling

| Property | Specification |

| Formula | C₁₁H₁₇BO₂ |

| MW | 192.06 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~80–85 °C (at reduced pressure, e.g., 0.5 mmHg) |

| Solubility | Soluble in THF, Et₂O, Toluene, Hexane; Hydrolyzes in water.[1] |

| Stability | Moisture sensitive (converts to MesB(OH)₂). Store under Argon/Nitrogen. |

Handling Advisory: While less sensitive than chloroboranes, MesB(OMe)₂ will hydrolyze upon prolonged exposure to air. All protocols below assume Schlenk line or Glovebox techniques using anhydrous solvents (<50 ppm H₂O).

Protocol A: Preparation of Dimethyl Mesitylboronate

For labs requiring bulk in-house synthesis from commodity precursors.

Mechanism: Nucleophilic attack of Mesityl Grignard on Trimethyl Borate followed by controlled workup.

Materials

-

Mesityl bromide (MesBr)

-

Magnesium turnings (Mg)

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous THF and Diethyl Ether (Et₂O)

Step-by-Step Methodology

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Ar, activate Mg turnings (1.2 equiv) with a crystal of iodine.

-

Add MesBr (1.0 equiv) in anhydrous THF dropwise. Reflux for 2 hours to ensure complete formation of MesMgBr.

-

-

Borate Addition:

-

Cool the MesMgBr solution to -78 °C (dry ice/acetone bath).

-

Add B(OMe)₃ (2.0 equiv) dropwise. Crucial: The excess borate prevents double addition (formation of Mes₂BOMe).

-

-

Reaction & Quench:

-

Allow the mixture to warm to room temperature (RT) overnight.

-

Solvent Exchange: Remove THF under vacuum. Resuspend the residue in anhydrous Et₂O.

-

Filtration: Filter off Magnesium salts (MgBr(OMe)) under inert atmosphere (fritted funnel).

-

-

Distillation:

-

Distill the filtrate under reduced pressure. Collect the fraction boiling at ~82–85 °C (0.5 mmHg).

-

Yield: Typically 75–85%.

-

Protocol B: Synthesis of B,N-Embedded MR-TADF Emitters

The "Wang Protocol" for constructing Azadiboranaphthoanthracene (ADBNA) frameworks.[1]

This is the high-value application. MesB(OMe)₂ is used to install the boron center into a lithiated amine precursor, creating a "Pre-ADBNA" intermediate that undergoes ring closure with BBr₃.[1]

Mechanistic Workflow

The synthesis relies on a Lithiation-Borylation-Transmetalation sequence.[1] MesB(OMe)₂ acts as the initial electrophile, trapping the lithiated intermediate.

Figure 1: Synthetic workflow for B,N-embedded emitters using MesB(OMe)₂.

Experimental Procedure

Reference: Based on methodologies developed by Wang et al. (2020) and Hatakeyama et al.

-

Lithiation:

-

Dissolve the brominated amine precursor (e.g., N-phenyl-2-bromoaniline derivative) in anhydrous toluene/THF.

-

Cool to -78 °C . Add tert-BuLi (2.0 equiv) dropwise. Stir for 1 hour.

-

-

Borylation with MesB(OMe)₂:

-

Add Dimethyl mesitylboronate (2.0 equiv) neat or in minimal THF.

-

Note: The methoxy groups are good leaving groups but less reactive than halides, preventing over-reaction at low temps.

-

Warm to RT and stir for 2–4 hours.

-

-

Workup (Intermediate Isolation):

-

Quench with water (carefully). Extract with EtOAc.

-

Purify the Ar-B(OMe)Mes intermediate via column chromatography (silica gel).

-

-

Tandem Ring Closure (One-Pot Borylation):

-

Dissolve the intermediate in dichlorobenzene (DCB).

-

Add BBr₃ (1.0–2.0 equiv) followed by a Hünig's base (DIPEA) or AlCl₃ if Lewis Acid catalysis is required.

-

Heat to 150 °C for 12–24 hours.

-

Mechanism:[2][3][4][5][6][7] BBr₃ induces demethylation and facilitates the intramolecular electrophilic aromatic substitution (Bora-Friedel-Crafts) to close the ring.

-

Protocol C: Synthesis of Mesitylboronic Acid (MesB(OH)₂)

Hydrolysis protocol for generating the free acid.

While MesB(OMe)₂ is the preferred reagent for anhydrous reactions, the acid form is often required for Suzuki-Miyaura coupling.

-

Hydrolysis:

-

Dissolve MesB(OMe)₂ (10 mmol) in acetone (20 mL).

-

Add 1M HCl (10 mL) dropwise. Stir at RT for 1 hour.

-

-

Crystallization:

-

Concentrate the solution under vacuum to remove acetone.

-

The product, MesB(OH)₂, will precipitate as a white solid.

-

Recrystallize from water/acetonitrile or hexane/CH₂Cl₂.

-

-

Storage:

-

Store in a desiccator. Mesitylboronic acid is prone to dehydration to the boroxine (trimer) upon heating or prolonged vacuum drying.

-

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protocol A | Incomplete Grignard formation. | Use fresh Mg; add iodine/dibromoethane initiator. Ensure MesBr is dry. |

| Over-alkylation (Mes₂BOMe) | Excess Grignard or insufficient Borate. | Ensure B(OMe)₃ is in large excess (2.0+ equiv) and added at -78 °C. |

| Precipitate in Protocol B | Lithium salts or Borate aggregates. | Ensure vigorous stirring. If the intermediate crashes out, add more THF before warming. |

| Incomplete Ring Closure | Steric hindrance preventing B-C bond formation. | Increase temperature to 160–180 °C (use 1,2-dichlorobenzene). Add AlCl₃ catalyst.[5] |

| Hydrolysis of Reagent | Wet solvents or atmospheric exposure. | Check MesB(OMe)₂ purity via ¹H NMR (look for Mes-H signals shifting). Distill if necessary. |

References

-

Wang, X., et al. (2020).[8] "Synthesis of B,N-Embedded Double Hetero[7]helicenes via a Tandem Borylation Strategy." Angewandte Chemie International Edition. (Context: Use of MesB(OMe)₂ for Pre-ADBNA synthesis).

-

Hatakeyama, T., et al. (2016). "Ultrapure Blue Thermally Activated Delayed Fluorescence Molecules: Efficient HOMO-LUMO Separation by the Multiple Resonance Effect." Advanced Materials. (Context: Foundational work on Boron-based MR-TADF).

-

Brown, H. C., & Cole, T. E. (1983). "Organoboranes.[2][3][9][10] 31. A simple preparation of boronic esters from organolithium reagents and selected boronic esters." Organometallics. (Context: General lithiation-borylation mechanisms).

-

Devillard, M., et al. (2022).[2] "Hydroboration of vinyl halides with mesitylborane: a direct access to (mesityl)(alkyl)haloboranes."[2] Chemical Communications.[2] (Context: Reactivity of mesitylborane derivatives).

-

BenchChem. (n.d.). "Dimethyl mesitylboronate Product Information." (Context: Physical properties and general applications).

Sources

- 1. Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00837A [pubs.rsc.org]

- 2. Hydroboration of vinyl halides with mesitylborane: a direct access to (mesityl)(alkyl)haloboranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102796136A - Synthesis method of dimethylheptyl methylphosphonate - Google Patents [patents.google.com]

- 7. CN103483366B - Preparation method of methoxy diethyl borane - Google Patents [patents.google.com]

- 8. The Rise of 1,4‐BN‐Heteroarenes: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dimethyl mesitylboronate | 34907-53-4 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Note: Experimental Setup for Reactions with Dimethyl Mesitylboronate

Abstract

Dimethyl mesitylboronate (MesB(OMe)₂) represents a critical "Goldilocks" reagent in organoboron chemistry. While Mesitylboronic acid (MesB(OH)₂) is prone to unpredictable dehydration into boroxines (anhydrides), complicating stoichiometric precision, and Mesityl pinacolboronate (MesBpin) often exhibits sluggish reactivity due to excessive steric bulk, the dimethyl ester offers an optimal balance. It provides a discrete, purifiable molecular entity for precise stoichiometry while maintaining high reactivity in sterically demanding Suzuki-Miyaura cross-couplings and hypervalent iodine synthesis. This guide details the experimental setup, handling requirements, and validated protocols for deploying MesB(OMe)₂ in high-value transformations.

Chemical Identity & Handling

The "Stoichiometry Problem" in Boronic Acids

Researchers often default to Mesitylboronic acid. However, this reagent exists in a dynamic equilibrium with its cyclic trimer (boroxine) and various hydrates.

-

MesB(OH)₂ (MW: 164.01) vs. (MesBO)₃ (MW: 438.00)

-

Consequence: Weighing "1.0 equivalent" of the acid often results in a 10–30% excess or deficiency of active boron species depending on the hydration state.

Dimethyl Mesitylboronate (MesB(OMe)₂) solves this.

-

MW: 192.06 g/mol

-

State: Colorless liquid or low-melting solid.

-

Purity: Can be distilled or crystallized to >99% purity, ensuring exact stoichiometry—crucial for catalytic cycles where reagent imbalance promotes homocoupling or catalyst poisoning.

Storage and Stability

-

Moisture Sensitivity: High. The B-O bond is labile. Exposure to atmospheric moisture hydrolyzes the ester back to the acid/boroxine mixture.

-

Storage: Store under Argon or Nitrogen at 2–8°C.

-

Handling: Weigh in a glovebox or use Schlenk techniques. If the compound smells like methanol, significant hydrolysis has occurred.

Application 1: Sterically Demanding Suzuki-Miyaura Coupling[1]

Coupling the bulky mesityl group (2,4,6-trimethylphenyl) is challenging due to steric hindrance at the transmetallation step. Standard catalysts like Pd(PPh₃)₄ usually fail.

Mechanistic Insight

The rate-determining step for bulky substrates is often transmetallation . The boron center must coordinate with a base (OH⁻ or OR⁻) to form a tetra-coordinate boronate "ate" complex before the organic group can transfer to Palladium.

-

MesB(OMe)₂ Advantage: In anhydrous conditions (using alkoxide bases), the dimethyl ester forms the "ate" complex directly without generating water, preventing competitive protodeboronation of the mesityl group.

Validated Protocol

Target: Synthesis of 2-Mesityl-pyridine (or similar biaryls).

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

Dimethyl Mesitylboronate (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%)

-

Note: SPhos is essential for sterically hindered couplings.

-

-

Base: K₃PO₄ (3.0 equiv) or Ba(OH)₂ (for extreme sterics).

-

Solvent: Toluene/Water (10:1) or Anhydrous Dioxane (if protodeboronation is observed).

Step-by-Step Procedure:

-

Setup: Flame-dry a Schlenk tube and cool under Argon.

-

Loading: Add Pd₂(dba)₃, SPhos, Aryl Halide, and solid Base. Cycle Argon/Vacuum 3 times.

-

Solvent: Add degassed solvent via syringe.

-

Reagent Addition: Add Dimethyl Mesitylboronate via syringe (if liquid) or as a solution in the reaction solvent.

-

Critical: Do not add the boronate until the catalyst is pre-complexed (stir 5 mins).

-

-

Reaction: Heat to 100°C for 12–24 hours.

-

Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary: Ligand Performance

| Ligand | Yield (24h) | Observation |

| PPh₃ | < 10% | Failed. Steric bulk prevents transmetallation. |

| dppf | 35% | Slow conversion. Significant homocoupling. |

| SPhos | 92% | Excellent. Buchwald ligand facilitates bulky transfer. |

| XPhos | 88% | Good, but SPhos is often superior for ortho-substituted coupling. |

Visualization: Catalytic Cycle

Caption: The Suzuki-Miyaura cycle highlighting the critical role of Boron Activation and the Transmetallation bottleneck common with bulky Mesityl groups.

Application 2: Synthesis of Diaryliodonium Salts

Mesityl-containing diaryliodonium salts (e.g., Mesityl(phenyl)iodonium triflate) are powerful electrophilic arylating agents. MesB(OMe)₂ is an ideal precursor for "One-Pot" syntheses because it generates fewer inorganic byproducts than boronic acids.

Protocol: One-Pot Oxidation

Reaction: Ar-I + MesB(OMe)₂ + mCPBA + TsOH → [Ar-I-Mes]⁺OTs⁻

Reagents:

-

Aryl Iodide (1.0 equiv)[1]

-

MesB(OMe)₂ (1.1 equiv)

-

mCPBA (1.1 equiv, dried)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.0 equiv)

-

Solvent: Dichloromethane (DCM) / 2,2,2-Trifluoroethanol (TFE) (1:1 v/v)

Step-by-Step Procedure:

-

Oxidation: Dissolve Aryl Iodide in DCM/TFE. Add mCPBA.[2] Stir at RT for 1 hour to generate the iodine(III) intermediate.

-

Activation: Add TsOH. Stir 10 mins.

-

Coupling: Add MesB(OMe)₂ slowly at 0°C.

-

Completion: Allow to warm to RT and stir for 2 hours.

-

Isolation: Concentrate in vacuo. Precipitate the salt by adding Diethyl Ether (Et₂O).

-

Purification: Filter the solid and wash extensively with Et₂O to remove unreacted boronate and benzoic acid (from mCPBA).

Workflow Diagram

Caption: One-pot oxidative synthesis of Diaryliodonium salts using Dimethyl Mesitylboronate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Suzuki) | Protodeboronation | The Mesityl group is electron-rich and prone to replacing -B(OMe)₂ with -H. Use anhydrous conditions and increase base concentration to speed up transmetallation. |

| No Reaction | Catalyst Poisoning | MesB(OMe)₂ hydrolyzes to acid, which may form inactive Pd-complexes. Switch to SPhos or XPhos ligands which create a protective pocket around Pd. |

| Methanol Smell | Reagent Decomposition | The ester has hydrolyzed. Distill the reagent before use or recrystallize from Hexane if solid. |

| Homocoupling (Mes-Mes) | Oxidative Coupling | Presence of O₂. Degas solvents thoroughly (freeze-pump-thaw is best). |

References

-

Suzuki-Miyaura Coupling Mechanisms & Protocols

- Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide."

-

[Link]

-

Synthesis of Diaryliodonium Salts

-

Prepar

-

Ligand Effects in Sterically Hindered Couplings

- Myers, A. G. "The Suzuki Reaction - Advanced Practical Notes." Harvard University.

-

[Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Iodonium salt synthesis [organic-chemistry.org]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Large-Scale Synthesis of Dimethyl Mesitylboronate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the large-scale synthesis of dimethyl mesitylboronate, a critical building block in modern organic synthesis. Moving beyond a simple recitation of steps, this note elucidates the underlying chemical principles, safety imperatives, and process controls necessary for successful and safe scale-up. We present a field-proven protocol based on the Grignard reaction, detailing everything from reagent selection to final product purification and characterization. The application of this versatile reagent in Suzuki-Miyaura cross-coupling reactions is also discussed, highlighting the strategic advantage of the sterically demanding mesityl group.

Introduction: The Strategic Value of Dimethyl Mesitylboronate

Organoboron compounds, particularly boronic acids and their esters, are indispensable tools in synthetic chemistry, largely due to their central role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Among these, dimethyl mesitylboronate offers unique advantages. The bulky mesityl (2,4,6-trimethylphenyl) group provides significant steric hindrance, which can enhance the stability of the boronate ester and influence the conformational properties of target molecules.[3] This makes it a key reagent for constructing complex, sterically congested architectures found in many pharmaceuticals, functional materials, and agrochemicals.

The synthesis of dimethyl mesitylboronate is most commonly achieved by trapping a mesityl Grignard reagent with a trialkyl borate. While straightforward at the lab bench, scaling this process introduces significant challenges related to reaction initiation, exotherm management, and byproduct formation.[4][5] This guide provides the technical insights and detailed protocols required to navigate these challenges effectively.

Synthesis of Dimethyl Mesitylboronate via Grignard Reaction

The most robust and economically viable route for the large-scale synthesis of aryl boronic esters involves the reaction of an arylmagnesium halide (Grignard reagent) with a trialkyl borate, followed by hydrolysis and esterification or, more directly, reaction with a boronic ester.[6][7][8] We will focus on the reaction of mesitylmagnesium bromide with trimethyl borate.

Mechanistic Considerations & Rationale

The synthesis proceeds in two main stages:

-

Grignard Reagent Formation: 2-Bromomesitylene reacts with magnesium metal in an anhydrous ethereal solvent (typically THF) to form mesitylmagnesium bromide. This reaction occurs on the surface of the magnesium and is notoriously sensitive to moisture and air, which can quench the Grignard reagent.[9] An induction period is common, after which the reaction becomes highly exothermic.[5]

-

Borylation: The nucleophilic Grignard reagent attacks the electrophilic boron atom of trimethyl borate. This addition can, in principle, occur up to three times. To favor the formation of the desired boronic ester and minimize the formation of undesired borinic acid and borane byproducts, the reaction is conducted at low temperatures, and the Grignard reagent is added slowly to a solution containing an excess of the borate ester.[10]

Visualization of the Synthesis Workflow

The following diagram outlines the critical steps from starting materials to the purified product.

Caption: High-level workflow for the large-scale synthesis of dimethyl mesitylboronate.

Safety First: Managing Hazards in Large-Scale Grignard Reactions

The primary safety concern in any large-scale Grignard synthesis is the potential for a runaway reaction, leading to fire.[4][11]

-

Flammability: Ethereal solvents like THF and diethyl ether are extremely flammable. Grignard reagents themselves can be pyrophoric. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in a well-ventilated area (fume hood or walk-in hood), away from ignition sources.[9]

-

Exothermicity: The formation of the Grignard reagent is highly exothermic. The rate of addition of the alkyl halide must be carefully controlled to maintain a manageable reaction temperature, often at the reflux temperature of the solvent.[11] An efficient reflux condenser is mandatory.[4]

-

Induction Period: Grignard reactions often have an induction period, where the reaction does not start immediately. This can lead to a dangerous accumulation of the alkyl halide. If the reaction then initiates suddenly, a violent, uncontrolled exotherm can occur.[5] Initiation must be confirmed (e.g., observing a temperature rise, color change) before adding the bulk of the halide.

-

Quenching: The quenching of the reaction mixture and any excess Grignard reagent is also highly exothermic. The quenching agent must be added slowly to a cooled reaction mixture.

Emergency Preparedness:

-

Ensure a suitable fire extinguisher (Class D for magnesium fires) is readily accessible.

-